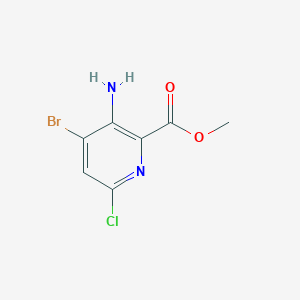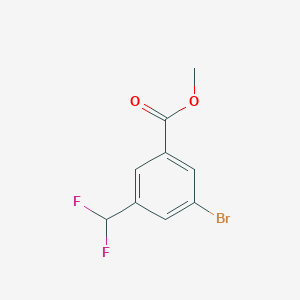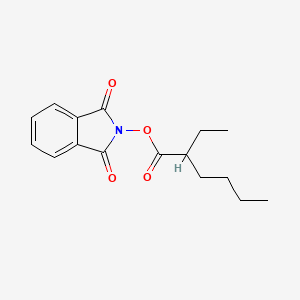
(2s)-3,3,3-Trifluoro-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,3,3-Trifluoro-2-methylpropan-1-ol: is a fluorinated organic compound with the molecular formula C4H7F3O . It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly influence its chemical behavior and interactions. This compound is known for its unique properties due to the presence of trifluoromethyl groups, which can enhance its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various methods, including the fluorination of 2-methylpropan-1-ol using reagents like trifluoromethylating agents . One common approach involves the reaction of 2-methylpropan-1-ol with trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of 3,3,3-trifluoro-2-methylpropan-1-ol typically involves large-scale fluorination processes, where precise control of reaction conditions such as temperature, pressure, and catalyst concentration is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chromium(VI) oxide can be used to convert the alcohol to the corresponding carboxylic acid.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) can reduce the compound to its corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups.
Major Products Formed:
Oxidation: Trifluoromethyl carboxylic acid.
Reduction: Trifluoromethyl propane.
Substitution: Various substituted trifluoromethyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-3,3,3-Trifluoro-2-methylpropan-1-ol: has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of fluorinated compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials that require fluorinated components for improved performance.
Mécanisme D'action
The mechanism by which (2S)-3,3,3-trifluoro-2-methylpropan-1-ol exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets through hydrogen bonding or fluorine interactions , influencing the biological activity of the drug.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
(2S)-3,3,3-Trifluoro-2-methylpropan-1-ol: is unique due to its chiral nature and the presence of trifluoromethyl groups. Similar compounds include:
3,3,3-Trifluoro-2-methylpropan-1-ol (R-enantiomer): The R-enantiomer has the same molecular formula but a different spatial arrangement, leading to different chemical and biological properties.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar reactivity but lacking the methyl group.
3,3,3-Trifluoropropanol: A related compound without the methyl substitution, which affects its reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(2-8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEPNXRUEOKKDO-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8074526.png)





